N'-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide
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Overview
Description
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is an organic compound that belongs to the class of hydrazones These compounds are characterized by the presence of a hydrazone functional group, which is a nitrogen-nitrogen double bond connected to a carbonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide typically involves the condensation reaction between 4-methoxyacetophenone and isonicotinic acid hydrazide. The reaction is usually carried out in an ethanol solvent under reflux conditions. The general steps are as follows:
Dissolution: Dissolve 4-methoxyacetophenone and isonicotinic acid hydrazide in ethanol.
Heating: Heat the mixture to reflux for several hours.
Cooling: Allow the reaction mixture to cool to room temperature.
Crystallization: Crystals of the product form upon cooling and can be collected by filtration.
Industrial Production Methods
For industrial-scale production, the process may be optimized to increase yield and purity. This could involve the use of automated reactors, controlled temperature settings, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the hydrazone group to hydrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction could produce hydrazine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is used as a ligand in coordination chemistry. It can form complexes with various metal ions, which are studied for their catalytic and electronic properties.
Biology
In biological research, this compound is investigated for its potential as an antimicrobial agent. Studies have shown that hydrazone derivatives can exhibit significant antibacterial and antifungal activities.
Medicine
In medicinal chemistry, N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is explored for its potential therapeutic applications. It has been studied for its anticancer properties, as hydrazone derivatives can induce apoptosis in cancer cells.
Industry
In the industrial sector, this compound is used in the synthesis of advanced materials. Its ability to form stable complexes with metals makes it useful in the development of new materials with specific electronic or catalytic properties.
Mechanism of Action
The mechanism by which N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The hydrazone group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or activation of enzymatic activity. This interaction can trigger various cellular pathways, including apoptosis in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-(3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-4-yl)acetohydrazide
- 4-Methoxy-N-[(E)-1-(4-methoxyphenyl)ethylidene]aniline
Uniqueness
N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide is unique due to its specific structural features, such as the pyridine ring and the methoxyphenyl group. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other hydrazone derivatives.
This comprehensive overview highlights the significance of N’-[(E)-1-(4-methoxyphenyl)ethylidene]-2-pyridinecarbohydrazide in various scientific and industrial fields. Its unique properties and versatile applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C15H15N3O2 |
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Molecular Weight |
269.30 g/mol |
IUPAC Name |
N-[(E)-1-(4-methoxyphenyl)ethylideneamino]pyridine-2-carboxamide |
InChI |
InChI=1S/C15H15N3O2/c1-11(12-6-8-13(20-2)9-7-12)17-18-15(19)14-5-3-4-10-16-14/h3-10H,1-2H3,(H,18,19)/b17-11+ |
InChI Key |
JFPWOTGEHCXLRL-GZTJUZNOSA-N |
Isomeric SMILES |
C/C(=N\NC(=O)C1=CC=CC=N1)/C2=CC=C(C=C2)OC |
Canonical SMILES |
CC(=NNC(=O)C1=CC=CC=N1)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
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